REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[C:9](=O)[CH3:10]>Cl.O.[Zn]>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[CH2:9][CH3:10]
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Name
|
|
Quantity
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3.106 g
|
Type
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reactant
|
Smiles
|
ClC1=C(C=C(C=C1)Cl)C(C)=O
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Name
|
|
Quantity
|
90.5 mL
|
Type
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solvent
|
Smiles
|
Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was shaken for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was then decanted
|
Type
|
ADDITION
|
Details
|
To the residue was added concd HCl (7.5 mL) and water (7.5 mL)
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was decanted
|
Type
|
WASH
|
Details
|
The residual solid was washed with ether (3×30 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ether (3×50 mL)
|
Type
|
WASH
|
Details
|
The combined ether layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
removed under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was dried further under vacuum
|
Type
|
CUSTOM
|
Details
|
to obtain 2.664 g crude product, which
|
Type
|
CUSTOM
|
Details
|
was purified on silica gel (Texane)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |